XEN103

Description

Structure

3D Structure

Properties

IUPAC Name |

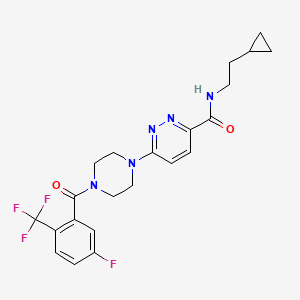

N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F4N5O2/c23-15-3-4-17(22(24,25)26)16(13-15)21(33)31-11-9-30(10-12-31)19-6-5-18(28-29-19)20(32)27-8-7-14-1-2-14/h3-6,13-14H,1-2,7-12H2,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZSSLLJQUFMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCNC(=O)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F4N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

XEN103 (XEN801): A Technical Analysis of a Stearoyl-CoA Desaturase-1 Inhibitor for Sebaceous Gland Atrophy

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

XEN103, later known as XEN801, is a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD-1), a critical enzyme in the biosynthesis of monounsaturated fatty acids, which are major components of sebum. Developed by Xenon Pharmaceuticals, this compound was investigated as a topical treatment for acne vulgaris, a dermatological condition characterized by excessive sebum production. The primary mechanism of action of this compound is the induction of sebaceous gland atrophy through the inhibition of SCD-1, leading to a reduction in sebum production. Preclinical studies in animal models demonstrated a significant reduction in the size and number of sebaceous glands. Despite a strong preclinical rationale, the clinical development of XEN801 for acne was discontinued following a Phase II clinical trial that failed to meet its primary efficacy endpoints. This technical guide provides a comprehensive overview of the mechanism of action of this compound on sebaceous glands, summarizing the available preclinical and clinical data, and detailing the experimental protocols and underlying signaling pathways.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase-1 (SCD-1)

This compound is a highly selective inhibitor of SCD-1, an enzyme that catalyzes the rate-limiting step in the formation of monounsaturated fatty acids from saturated fatty acids. In human skin, SCD-1 is the only Δ9-desaturase and is highly expressed in sebaceous glands. Its activity is crucial for the production of sebum. By inhibiting SCD-1, this compound disrupts the lipid composition of sebocytes, the specialized cells that constitute the sebaceous glands, leading to their atrophy and a subsequent reduction in sebum secretion.

Preclinical Efficacy and Potency

In vitro studies demonstrated that this compound is a potent inhibitor of SCD-1 activity across various species, with IC50 values in the low nanomolar range.

| Assay | Species | IC50 Value | Reference |

| Microsomal SCD-1 Activity | Multiple | 10-15 nM | [1] |

| Cellular SCD-1 Activity (HepG2 cells) | Human | 12 nM | [2] |

| Cellular SCD-1 Activity (SZ95 sebocytes) | Human | 11 nM | [2] |

In vivo studies in NMRI mice confirmed the efficacy of topical this compound in inducing sebaceous gland atrophy.

| Parameter | Treatment Group | Observation | Reference |

| Sebaceous Gland Number | 1% this compound solution (8 days) | ~65% reduction | [3] |

| Sebaceous Gland Size | 1% this compound solution (8 days) | ~50% reduction | [3] |

| Minimal Effective Concentration | 0.5% this compound solution | - | [3] |

| Fatty Acid Desaturation (C16:1/C16:0 ratio) | 1% this compound solution (8 days) | ~50% reduction | [3] |

| Reversibility | Discontinuation after 7 days | Glands returned to normal within 2 weeks | [3] |

Signaling Pathways and Cellular Effects

The inhibition of SCD-1 by this compound triggers a cascade of cellular events culminating in sebocyte apoptosis and sebaceous gland atrophy. While the precise signaling pathway in sebocytes has not been fully elucidated, studies in other cell types, particularly cancer cells, provide strong indications of the likely mechanisms involved. The primary consequence of SCD-1 inhibition is an alteration in the cellular ratio of saturated to monounsaturated fatty acids, which leads to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).

Experimental Workflow for In Vivo Sebaceous Gland Atrophy Studies

The preclinical efficacy of this compound was primarily assessed through in vivo studies in mice. The general workflow for these experiments is outlined below.

Experimental Protocols

In Vivo Mouse Model for Sebaceous Gland Atrophy

-

Animal Model: NMRI mice.[3]

-

Test Substance: this compound dissolved in a suitable vehicle, applied topically at concentrations ranging from 0.1% to 1%.[3]

-

Treatment Regimen: Twice daily application to a defined area on the back of the mice for a period of up to 8 days.[3]

-

Histological Analysis:

-

At the end of the treatment period, mice are euthanized, and skin samples from the treated and control areas are collected.

-

Samples are fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for morphological assessment.[3]

-

Histomorphometry is performed to quantify the number and size of sebaceous glands.[3]

-

-

Lipid Staining:

-

Lipid Analysis:

-

Skin lipids are extracted.

-

Triglyceride fraction is isolated.

-

Fatty acid composition is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the ratio of monounsaturated to saturated fatty acids (e.g., C16:1/C16:0).[3]

-

In Vitro Human Sebocyte Culture and Assays

-

Cell Line: Human immortalized sebocyte cell lines, such as SZ95, are commonly used.[2]

-

Culture Conditions: Cells are cultured in appropriate media, which may be supplemented with factors to induce differentiation.

-

SCD-1 Inhibition Assay:

-

Gene Expression Analysis:

Clinical Development and Discontinuation

This compound, under the development name XEN801, advanced to a Phase II clinical trial for the treatment of moderate to severe facial acne.

Phase II Clinical Trial Design

| Parameter | Description | Reference |

| Trial Design | Randomized, double-blind, multi-center, vehicle-controlled, parallel-group study | [4][6] |

| Patient Population | Approximately 165 patients with moderate to severe facial acne | [6][7] |

| Treatment Arms | XEN801 gel or vehicle placebo | [7] |

| Dosing Regimen | Topical application to the face once daily in the evening | [7] |

| Treatment Duration | 12 weeks | [4] |

| Primary Efficacy Endpoint | Percent change in total (inflammatory and non-inflammatory) lesion count from baseline to week 12 | [4] |

| Secondary Efficacy Endpoints | Lesion counts at earlier time points (e.g., 4 and 8 weeks) and change on an investigator assessment scale | [7] |

Clinical Trial Outcome

In March 2017, Xenon Pharmaceuticals announced that the Phase II clinical trial of XEN801 did not meet its primary or key secondary efficacy endpoints.[4][7] The treatment did not demonstrate a statistically significant difference from the vehicle placebo in reducing acne lesions.[4] Consequently, the development of XEN801 for acne was discontinued.[7]

Conclusion and Future Perspectives

This compound (XEN801) represents a well-characterized, potent, and selective inhibitor of SCD-1 with a clear mechanism of action on sebaceous glands. The strong preclinical data demonstrating sebaceous gland atrophy provided a compelling rationale for its development as a novel topical treatment for acne. However, the failure to demonstrate clinical efficacy in a Phase II trial underscores the complexities of translating preclinical findings to successful clinical outcomes in dermatology.

For researchers and drug development professionals, the story of this compound offers several key takeaways:

-

Target Validation: While SCD-1 remains a biologically plausible target for reducing sebum production, its modulation may not be sufficient to achieve a clinically meaningful improvement in acne, a multifactorial disease involving inflammation, follicular hyperkeratinization, and microbial factors.

-

Translational Challenges: The disconnect between the robust preclinical effects on a surrogate endpoint (sebaceous gland atrophy) and the lack of clinical efficacy in reducing acne lesions highlights the challenges in dermatological drug development.

-

Future Directions: The development of this compound has provided valuable insights into the role of SCD-1 in sebaceous gland biology. Future research could explore the potential of SCD-1 inhibitors in other seborrhea-related skin conditions or investigate combination therapies that target multiple pathogenic factors in acne.

This technical guide has synthesized the available information on the mechanism of action of this compound on sebaceous glands, providing a valuable resource for the scientific community. The journey of this compound, from a promising preclinical candidate to its clinical discontinuation, serves as an important case study in the field of dermatological drug development.

References

- 1. Metabolic Changes in Skin Caused by Scd1 Deficiency: A Focus on Retinol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jidonline.org [jidonline.org]

- 3. Xenon Pharmaceuticals Announces XEN801 Did Not Meet Efficacy Endpoints in Phase 2 Clinical Trial in Patients with Moderate to Severe Acne | Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]

- 4. pharm.ucsf.edu [pharm.ucsf.edu]

- 5. researchgate.net [researchgate.net]

- 6. Xenon Initiates Phase 2 Clinical Trial of XEN801 to Treat Moderate to Severe Acne | Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]

- 7. fiercebiotech.com [fiercebiotech.com]

Technical Guide: The Core Scientific Profile of XEN1101

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information pertains to XEN1101. Initial searches for "XEN103" did not yield relevant results, suggesting a possible typographical error. The data herein is focused on XEN1101, a compound extensively documented in preclinical and clinical research.

Chemical Identity and Structure

XEN1101, also known as Encukalner or Azetukalner, is a novel, orally active, small molecule.[1][2] It is classified as a selective positive allosteric modulator of the Kv7.2/Kv7.3 (KCNQ2/3) voltage-gated potassium channels.[1][2]

Chemical Name: N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide[1] Chemical Formula: C23H29FN2O[1] Molecular Weight: 368.49 g/mol [2] CAS Number: 1009344-33-5[1][2]

The molecular structure of XEN1101 is distinct from earlier generation Kv7 channel openers like ezogabine. It features a tertiary aniline structure, which is designed to prevent the formation of chromophoric dimers associated with the skin and retinal pigmentation seen with ezogabine.[3][4]

Mechanism of Action: A Selective Potassium Channel Opener

XEN1101 exerts its therapeutic effects by targeting neuronal Kv7.2/Kv7.3 potassium channels, which are critical regulators of neuronal excitability.[3][5] These channels are responsible for the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and reduces repetitive firing. By enhancing the opening of these channels, XEN1101 increases the M-current, thereby hyperpolarizing the neuronal membrane and decreasing neuronal hyperexcitability, which is a hallmark of conditions like epilepsy.[1][5]

Preclinical studies have demonstrated that XEN1101 is a potent and selective modulator of Kv7.2/Kv7.3 channels.[6] It is approximately 20-fold more potent than ezogabine in potentiating Kv7.2/Kv7.3 heterotetramers.[6] Furthermore, it exhibits selectivity for Kv7.2/7.3 over other Kv7 channel subtypes, such as Kv7.3/7.5 and Kv7.4.[2]

dot

Caption: Signaling pathway of XEN1101.

Preclinical and Clinical Data

XEN1101 has undergone extensive evaluation in both preclinical models and human clinical trials, primarily for the treatment of focal epilepsy and major depressive disorder.

Table 1: Phase 2b 'X-TOLE' Clinical Trial Efficacy in Focal Epilepsy [5]

| Treatment Group (once daily) | Median Percent Reduction in Monthly Focal Seizure Frequency | Responder Rate (≥50% reduction in seizures) |

| XEN1101 25 mg | 52.8% (p<0.001 vs placebo) | 54.5% (p<0.001 vs placebo) |

| XEN1101 20 mg | 46.4% (p<0.001 vs placebo) | 43.1% (p<0.001 vs placebo) |

| XEN1101 10 mg | 33.2% (p=0.037 vs placebo) | 28.3% (p=0.037 vs placebo) |

| Placebo | 18.2% | 14.9% |

Table 2: Phase 2 'X-NOVA' Clinical Trial Efficacy in Major Depressive Disorder [7]

| Treatment Group (once daily) | Mean Reduction in MADRS Score at Week 6 |

| XEN1101 20 mg | 16.94 |

| XEN1101 10 mg | 15.61 |

| Placebo | 13.90 |

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the 'X-TOLE' Study [5]

| Adverse Event | Incidence in XEN1101 Groups (All Doses) |

| Dizziness | 24.6% |

| Somnolence | 15.6% |

| Fatigue | 10.9% |

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in the 'X-NOVA' Study (20 mg dose) [7]

| Adverse Event | Incidence in XEN1101 20 mg Group | Incidence in Placebo Group |

| Dizziness | 17.9% | 7.3% |

| Somnolence | 10.7% | 1.8% |

| Headache | 8.9% | 12.7% |

| Disturbance in Attention | 8.9% | 0% |

Experimental Protocols

Detailed, step-by-step experimental protocols for the clinical trials are proprietary. However, the methodologies can be summarized based on the published study designs.

-

Objective: To assess the clinical efficacy, safety, and tolerability of XEN1101 as an adjunctive treatment for adults with focal epilepsy.

-

Design: A randomized, double-blind, placebo-controlled, parallel-group, multi-center study.[8][9]

-

Participants: Adult patients with a history of difficult-to-treat focal seizures.

-

Intervention: Patients were randomized to receive once-daily doses of XEN1101 (10 mg, 20 mg, or 25 mg) or placebo for an 8-week treatment period.[8][9]

-

Primary Endpoint: The median percent change from baseline in monthly focal seizure frequency.[8]

-

Key Secondary Endpoint: Responder analysis, defined as the proportion of patients achieving a ≥50% reduction in monthly focal seizure frequency.

dot

Caption: Workflow of the X-TOLE clinical trial.

-

Objective: To evaluate the clinical efficacy, safety, and tolerability of XEN1101 in patients with moderate to severe major depressive disorder (MDD).[7]

-

Design: A randomized, double-blind, placebo-controlled, proof-of-concept study.[7]

-

Participants: 168 patients diagnosed with moderate to severe MDD.[7]

-

Intervention: Patients received either 10 mg or 20 mg of XEN1101, or placebo, for a duration of 6 weeks.[7]

-

Primary Endpoint: The change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score at week 6.[7]

Safety and Tolerability Profile

Across clinical trials, XEN1101 has been generally well-tolerated. The adverse events reported are consistent with other anti-seizure medications.[5] In the 'X-TOLE' study, the incidence of treatment-emergent adverse events (TEAEs) was dose-dependent. In the 'X-NOVA' study for MDD, discontinuation rates due to TEAEs were low and comparable across treatment and placebo groups.[7] Notably, no serious adverse events were reported in the XEN1101 treatment arms in the 'X-NOVA' study, and the compound was not associated with clinically significant weight gain or sexual dysfunction.[7]

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]

- 7. Xenon Pharmaceuticals Announces Topline Results from Phase 2 Proof-of-Concept X-NOVA Clinical Trial of XEN1101 in Major Depressive Disorder (MDD) | Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]

- 8. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.mssm.edu [scholars.mssm.edu]

Early In Vitro Profile of XEN103: A Technical Guide to a Novel SCD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

XEN103 is a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme pivotal in the biosynthesis of monounsaturated fatty acids from saturated fatty acids. The inhibition of SCD1 has emerged as a promising therapeutic strategy in various disease areas, including metabolic disorders and oncology. This technical guide provides an in-depth overview of the early in vitro studies of this compound, with a focus on its mechanism of action, experimental validation, and the key signaling pathways it modulates. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound.

Core Efficacy and Potency of this compound

Early in vitro studies have established this compound as a highly potent inhibitor of the SCD1 enzyme. The primary mechanism of action of this compound is the direct inhibition of SCD1, which catalyzes the rate-limiting step in the formation of monounsaturated fatty acids, primarily oleate (18:1) and palmitoleate (16:1).

| Parameter | Value | Assay Type |

| IC50 | 14 nM | Enzymatic SCD1 Inhibition Assay |

Table 1: Potency of this compound against SCD1. The half-maximal inhibitory concentration (IC50) of this compound was determined in a cell-based enzymatic assay, demonstrating its high potency.

In Vitro Studies in Sebocytes: Effects on Lipogenesis

A primary focus of the early in vitro evaluation of this compound has been its effect on sebocytes, the specialized cells of the sebaceous glands responsible for sebum production. The immortalized human sebocyte cell line, SZ95, has been a key model system for these investigations.

Inhibition of Lipogenesis

This compound has demonstrated a significant ability to reduce lipid accumulation within SZ95 sebocytes. This effect is a direct consequence of its SCD1 inhibitory activity, which limits the availability of monounsaturated fatty acids required for the synthesis of complex lipids that constitute sebum.

| In Vitro Model | Treatment | Observed Effect on Lipogenesis |

| SZ95 Sebocytes | This compound | Dose-dependent reduction in intracellular lipid droplets. |

| SZ95 Sebocytes | This compound | Decrease in the synthesis of neutral lipids. |

Table 2: Qualitative Summary of this compound's Effect on Lipogenesis in SZ95 Sebocytes.

Modulation of Inflammatory Cytokines

Chronic inflammation is often associated with sebaceous gland dysfunction. While direct quantitative data for this compound's effect on cytokine production in SZ95 cells is not yet extensively published, the inhibition of SCD1 is known to have anti-inflammatory effects in other cell types. It is hypothesized that this compound may modulate the expression and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in sebocytes.

| In Vitro Model | Treatment | Potential Effect on Cytokines |

| SZ95 Sebocytes | This compound | Potential reduction in the expression and secretion of IL-6 and IL-8. |

Table 3: Hypothesized Anti-Inflammatory Effects of this compound in SZ95 Sebocytes. Further studies are required to quantify these effects.

Signaling Pathways Modulated by this compound

The primary molecular target of this compound is SCD1. Inhibition of this enzyme initiates a cascade of downstream effects on cellular signaling pathways, most notably the Sterol Regulatory Element-Binding Protein 1 (SREBP-1) pathway, a master regulator of lipogenesis.

SCD1 Inhibition and Downstream Effects

Figure 1: Mechanism of Action of this compound. this compound directly inhibits SCD1, leading to a reduction in the synthesis of monounsaturated fatty acids and subsequent downstream effects on lipogenesis and cellular signaling.

Impact on the SREBP-1 Pathway

The SREBP-1 pathway is a critical regulator of genes involved in fatty acid and cholesterol synthesis. The activity of SREBP-1 is influenced by cellular lipid levels. By reducing the pool of monounsaturated fatty acids, this compound can indirectly modulate the activity of the SREBP-1 pathway, leading to a downregulation of lipogenic gene expression.

Figure 2: this compound's Influence on the SREBP-1 Pathway. By inhibiting SCD1 and reducing MUFA levels, this compound is proposed to downregulate the activation of SREBP-1, leading to decreased expression of genes involved in lipogenesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections outline the core experimental protocols utilized in the early evaluation of this compound.

SCD1 Enzymatic Inhibition Assay

This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of SCD1.

Experimental Workflow:

Figure 3: Workflow for SCD1 Enzymatic Inhibition Assay.

Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing SCD1 (e.g., SZ95, HepG2) are cultured to confluency in appropriate media.

-

Compound Treatment: Cells are pre-incubated with a range of this compound concentrations or vehicle control for a specified period.

-

Substrate Addition: A labeled substrate, such as [14C]-stearic acid or a deuterium-labeled stearic acid, is added to the culture medium.

-

Enzymatic Reaction: Cells are incubated for a defined time to allow for the conversion of the labeled saturated fatty acid to its monounsaturated counterpart.

-

Lipid Extraction: Total lipids are extracted from the cells using a suitable solvent system (e.g., Folch method).

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of labeled monounsaturated fatty acid is quantified using scintillation counting or mass spectrometry.

-

Data Analysis: The percentage of SCD1 inhibition at each this compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Lipogenesis Assay in SZ95 Sebocytes

These assays are employed to visualize and quantify the accumulation of intracellular lipids in response to treatment with this compound.

1. Oil Red O Staining:

-

Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, appearing as red-orange droplets under a microscope.

-

Protocol:

-

Seed SZ95 cells in a multi-well plate and allow them to adhere.

-

Treat cells with various concentrations of this compound or vehicle control for a designated period (e.g., 24-72 hours).

-

Fix the cells with 10% formalin.

-

Wash the cells with PBS and then with 60% isopropanol.

-

Stain the cells with a freshly prepared Oil Red O working solution.

-

Wash with water to remove excess stain.

-

Visualize the lipid droplets using light microscopy. For quantification, the stain can be eluted with isopropanol and the absorbance measured spectrophotometrically.

-

2. Nile Red Staining:

-

Principle: Nile Red is a fluorescent dye that strongly fluoresces in a hydrophobic environment, allowing for the visualization of intracellular lipid droplets.

-

Protocol:

-

Culture and treat SZ95 cells with this compound as described for Oil Red O staining.

-

Wash the cells with PBS.

-

Incubate the cells with a working solution of Nile Red in PBS or culture medium.

-

Wash the cells to remove excess dye.

-

Visualize the lipid droplets using fluorescence microscopy with appropriate excitation and emission filters. The fluorescence intensity can be quantified using image analysis software.

-

Cytokine Expression and Secretion Assays

These assays are used to investigate the potential anti-inflammatory effects of this compound by measuring the levels of pro-inflammatory cytokines.

1. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and IL-8 Secretion:

-

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Protocol:

-

Culture SZ95 cells and treat with this compound. An inflammatory stimulus (e.g., lipopolysaccharide or a fatty acid like palmitic acid) can be used to induce cytokine production.

-

Collect the cell culture supernatant at the end of the treatment period.

-

Perform a sandwich ELISA using commercially available kits for human IL-6 and IL-8, following the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the concentration of each cytokine based on a standard curve.

-

2. Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression:

-

Principle: qPCR is used to measure the amount of a specific RNA. This is used to quantify the level of gene expression for IL-6 and IL-8.

-

Protocol:

-

Treat SZ95 cells with this compound as described for the ELISA.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform qPCR using primers specific for human IL-6, IL-8, and a reference (housekeeping) gene (e.g., GAPDH, ACTB).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated cells compared to controls.

-

Conclusion

The early in vitro data for this compound strongly support its profile as a potent and selective inhibitor of SCD1. Its demonstrated ability to inhibit lipogenesis in sebocytes provides a strong rationale for its further investigation in dermatological conditions characterized by excessive sebum production. The modulation of key signaling pathways, such as the SREBP-1 pathway, underscores its targeted mechanism of action. The detailed experimental protocols provided in this guide are intended to facilitate further research into the multifaceted biological activities of this compound and to accelerate its potential translation into novel therapeutic applications. Future in vitro studies should focus on generating comprehensive dose-response data for its effects on lipogenesis and cytokine production, further elucidating the downstream consequences of SCD1 inhibition in various cell types, and exploring potential combination therapies.

Pharmacological Profile of XEN1101: An In-Depth Technical Guide

Disclaimer: Initial searches for "XEN103" did not yield any relevant results for a pharmacological compound. It is highly probable that this is a typographical error and the intended subject is XEN1101 , a novel potassium channel modulator developed by Xenon Pharmaceuticals. This document will provide a comprehensive overview of the pharmacological profile of XEN1101.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed summary of the pharmacological properties, experimental data, and clinical findings related to XEN1101.

Executive Summary

XEN1101 is a next-generation, orally administered, small molecule potassium channel opener currently under development for the treatment of epilepsy and potentially other neurological disorders, including major depressive disorder (MDD). It acts as a positive allosteric modulator of Kv7.2/7.3 (KCNQ2/3) voltage-gated potassium channels, which are crucial regulators of neuronal excitability.[1][2] Preclinical and clinical data have demonstrated its potential as a potent and selective anticonvulsant with a favorable pharmacokinetic and safety profile, supporting a once-daily dosing regimen without the need for titration.[2][3][4]

Mechanism of Action

XEN1101's primary mechanism of action is the potentiation of the M-current through the positive allosteric modulation of the Kv7.2/7.3 (KCNQ2/3) potassium channels.[2] These channels are strategically located in the peri-somatic and axonal regions of neurons and play a critical role in stabilizing the membrane potential and controlling neuronal firing.[1]

By selectively potentiating the open state of KCNQ2/3 channels, XEN1101:

-

Hyperpolarizes the neuronal resting membrane potential: This increases the threshold for action potential generation.

-

Reduces the onset of rapid action potential spiking: This dampens neuronal hyperexcitability, which is a hallmark of epileptic seizures.[5]

Preclinical studies have shown that XEN1101 engages the same critical tryptophan residue (Trp236) in the core of the Kv channel as the earlier generation Kv7 activator, ezogabine.[6] However, XEN1101 exhibits a significantly higher potency and a differentiated profile.[6]

Signaling Pathway Diagram

References

- 1. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase-2b-Efficacy-and-safety-of-XEN1101--a-novel-potassium-channel-modulator--in-adults-with-focal-epilepsy-(X-TOLE) [aesnet.org]

- 3. investor.xenon-pharma.com [investor.xenon-pharma.com]

- 4. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xenon-pharma.com [xenon-pharma.com]

- 6. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]

Technical Guide: Physicochemical Characteristics of XEN1101

Disclaimer: No public data is available for a compound designated "XEN103." This technical guide has been prepared based on publicly available information for XEN1101 , a novel potassium channel opener developed by Xenon Pharmaceuticals. Information on the related compound, ezogabine (also known as retigabine or XEN496), is included to provide context on the potential characteristics of this class of molecules. The quantitative data presented in the tables are representative examples and should not be considered actual experimental results for XEN1101.

Introduction

XEN1101 is a potent, selective, and orally active Kv7.2/Kv7.3 potassium channel opener under development for the treatment of epilepsy and other neurological disorders.[1][2][3][4] Understanding the solubility and stability of this active pharmaceutical ingredient (API) is critical for all stages of drug development, from formulation design to ensuring consistent bioavailability and shelf-life. This document provides an in-depth overview of the core physicochemical properties of XEN1101, based on available data and established scientific principles for compounds of its class.

The related compound, ezogabine, is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility and high membrane permeability.[5][6] It is anticipated that XEN1101 shares similar BCS Class II characteristics, making solubility enhancement a key consideration in the development of oral dosage forms.

Solubility Profile

The solubility of an API is a determining factor for its dissolution rate and subsequent absorption in the gastrointestinal tract. Comprehensive characterization across various media is essential.

Aqueous Solubility

The pH-dependent solubility of an ionizable compound is critical to understanding its behavior in different segments of the GI tract. While specific data for XEN1101 is not public, a typical pH-solubility profile for a weakly basic compound like ezogabine shows very poor solubility in neutral to basic aqueous media.[7]

Table 1: Representative Aqueous Solubility of a BCS Class II Compound

| Medium (Buffer System) | pH | Temperature (°C) | Solubility (µg/mL) | Method |

|---|---|---|---|---|

| Phosphate Buffer | 2.0 | 25 | 50.0 | Shake-Flask |

| Acetate Buffer | 4.5 | 25 | 5.0 | Shake-Flask |

| Phosphate Buffer | 6.8 | 25 | < 1.0 | Shake-Flask |

| Phosphate Buffer | 7.4 | 25 | < 1.0 | Shake-Flask |

| Purified Water | ~7.0 | 25 | < 1.0 | Shake-Flask |

Solubility in Organic and Formulation Solvents

Solubility in organic solvents is crucial for manufacturing processes, such as crystallization and the preparation of stock solutions for analytical testing.

Table 2: Representative Solubility in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Visual |

| Ethanol | 25 | 15 | HPLC |

| Propylene Glycol | 25 | 5 | HPLC |

| PEG 400 | 25 | 8 | HPLC |

| Methanol | 25 | 20 | HPLC |

Stability Profile

API stability is vital for ensuring safety, efficacy, and a viable shelf life. Stability testing exposes the API to various stress conditions to identify potential degradation pathways and critical storage parameters.

Solid-State Stability

Solid-state stability studies are performed on the drug substance under accelerated and long-term storage conditions as per ICH guidelines.

Table 3: Representative Solid-State Stability Data (ICH Conditions)

| Condition | Duration | Appearance | Purity Assay (%) | Total Degradants (%) |

|---|---|---|---|---|

| 40°C / 75% RH | 3 Months | No significant change | 99.8 | 0.2 |

| 25°C / 60% RH | 12 Months | No significant change | 99.9 | 0.1 |

| Photostability (ICH Q1B) | 1.2 million lux hours | Slight discoloration | 99.5 | 0.5 |

Solution-State Stability

Solution stability is important for liquid formulation development and for defining the reliability of analytical stock solutions. A vendor of XEN1101 recommends storing stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, suggesting that the compound is susceptible to degradation in solution at higher temperatures.[1]

Table 4: Representative Solution-State Stability in DMSO (at 25°C)

| Time Point | Concentration (mg/mL) | Purity Assay (%) | Observations |

|---|---|---|---|

| 0 Hours | 10 | 99.9 | Clear Solution |

| 24 Hours | 10 | 99.8 | Clear Solution |

| 48 Hours | 10 | 99.5 | Clear Solution |

| 72 Hours | 10 | 99.1 | Clear Solution |

Experimental Protocols

Detailed and reproducible protocols are fundamental to generating reliable physicochemical data.

Protocol: Shake-Flask Solubility Assay

Objective: To determine the equilibrium solubility of the API in a specific medium.

Materials:

-

XEN1101 API

-

Selected buffer or solvent

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a validated analytical method

-

Calibrated pH meter and balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of XEN1101 API to a known volume of the test medium in a sealed glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solids present.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Allow the suspension to equilibrate for a minimum of 24 hours. Check for equilibrium by sampling at multiple time points (e.g., 24h, 48h) until consecutive measurements are consistent.

-

After equilibration, remove the vials and allow the solids to settle.

-

Centrifuge an aliquot of the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

-

Carefully remove a sample from the supernatant and dilute it gravimetrically or volumetrically with the appropriate mobile phase.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration.

-

Calculate the final solubility, accounting for the dilution factor.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions to support the development of a stability-indicating analytical method.

Materials:

-

XEN1101 API

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-UV/MS system

-

Temperature-controlled ovens

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours). Neutralize before analysis.

-

Base Hydrolysis: Dissolve the API and add 0.1 N NaOH. Keep at room temperature or heat gently for a defined period. Neutralize before analysis.

-

Oxidation: Dissolve the API and add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

-

Thermal Stress: Expose the solid API to dry heat (e.g., 80°C) for several days.

-

Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Analysis: For each condition, analyze the stressed sample alongside an unstressed control sample using an HPLC-UV/MS system.

-

Evaluation: Compare the chromatograms to identify new peaks (degradants). Use mass spectrometry (MS) data to propose structures for the major degradants. Calculate the percentage of degradation.

Visualizations

Diagrams help clarify complex workflows and relationships.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Logical Flow of a Forced Degradation Study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xenon Pharmaceuticals Outlines Key Milestone Opportunities for 2024 | Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]

- 4. xenon-pharma.com [xenon-pharma.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Development-of-a-Pediatric-Immediate-Release-Formulation-of-the-Potassium-Channel-Opener-XEN496-(Ezogabine) [aesnet.org]

- 7. Ezogabine | C16H18FN3O2 | CID 121892 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of XEN103: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XEN103 is a potent and selective small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme pivotal in lipid metabolism. SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid, from saturated fatty acids (SFAs) such as stearic acid and palmitic acid. The regulation of the intracellular balance between SFAs and MUFAs is critical for various cellular processes, including membrane fluidity, signal transduction, and energy storage. Dysregulation of SCD1 activity has been implicated in a range of metabolic and proliferative disorders, positioning it as a compelling therapeutic target. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental methodologies for its characterization.

Core Therapeutic Target: Stearoyl-CoA Desaturase 1 (SCD1)

The primary molecular target of this compound is the enzyme Stearoyl-CoA Desaturase 1 (SCD1). This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of SCD1, thereby reducing the cellular pool of MUFAs and altering the SFA/MUFA ratio.

Quantitative Data on this compound Inhibitory Activity

The inhibitory potency of this compound against SCD1 has been characterized in various in vitro and cellular systems. The following table summarizes the key quantitative data.

| Assay System | Species | IC50 (nM) | Selectivity | Reference |

| Liver Microsomes | Mouse | 14 | >700-fold vs. FADS1 & FADS2 | [1] |

| HepG2 Cells | Human | 12 | - | [1] |

| SZ95 Sebocytes | Human | 11 | - | [1] |

Table 1: Inhibitory Activity of this compound against SCD1. IC50 values represent the concentration of this compound required to inhibit 50% of SCD1 activity. FADS1 (Δ5-desaturase) and FADS2 (Δ6-desaturase) are related enzymes involved in fatty acid metabolism.

Key Signaling Pathways Modulated by this compound

Inhibition of SCD1 by this compound leads to the modulation of several critical signaling pathways implicated in cell growth, survival, and inflammation.

AKT-FOXO1 Signaling Pathway

SCD1 inhibition has been shown to impact the AKT-FOXO1 signaling cascade, a crucial pathway in regulating cell survival and autophagy. Reduced levels of MUFAs due to SCD1 inhibition can lead to the disruption of lipid rafts, specialized membrane microdomains. This disruption impairs the phosphorylation and activation of AKT. Dephosphorylated (inactive) AKT is unable to phosphorylate and sequester the transcription factor FOXO1 in the cytoplasm. Consequently, FOXO1 translocates to the nucleus, where it can upregulate the expression of genes involved in apoptosis and autophagy.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway, a key regulator of cell proliferation and differentiation, is also influenced by SCD1 activity. The production of MUFAs by SCD1 is important for the post-translational modification (palmitoylation) of Wnt proteins, which is essential for their secretion and signaling activity. Inhibition of SCD1 by this compound can, therefore, lead to reduced Wnt signaling. This results in the degradation of β-catenin, preventing its nuclear translocation and the subsequent transcription of target genes that promote cell proliferation.

NF-κB Signaling Pathway

Emerging evidence suggests a link between SCD1 inhibition and the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. While the precise molecular mechanism is still under investigation, it is hypothesized that the accumulation of SFAs resulting from SCD1 inhibition can act as a cellular stress signal, leading to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, an inhibitor of NF-κB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.

Potential Therapeutic Applications

Based on its mechanism of action and the signaling pathways it modulates, this compound has potential therapeutic applications in several disease areas.

Nonalcoholic Steatohepatitis (NASH)

NASH is characterized by hepatic fat accumulation, inflammation, and fibrosis. SCD1 is upregulated in NASH, contributing to de novo lipogenesis and the accumulation of triglycerides in the liver. By inhibiting SCD1, this compound can reduce hepatic lipid synthesis and may alleviate the key pathological features of NASH.

Acne and Seborrhea

Sebaceous glands, which are responsible for sebum production, exhibit high levels of SCD1 activity. Overactive sebaceous glands are a hallmark of acne. Topical application of this compound has been shown to induce atrophy of sebaceous glands, suggesting its potential as a topical treatment for acne and other conditions associated with excessive sebum production.

Oncology

Several types of cancer cells exhibit elevated SCD1 expression and a dependence on de novo lipogenesis for their proliferation and survival. Inhibition of SCD1 by this compound can lead to the accumulation of toxic SFAs and the modulation of pro-survival signaling pathways, such as the AKT and Wnt/β-catenin pathways, thereby inducing cancer cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Microsomal SCD1 Activity Assay

Objective: To determine the in vitro inhibitory activity of this compound on SCD1 in a subcellular fraction.

Materials:

-

Liver microsomes (from mouse, rat, or human)

-

[14C]-Stearoyl-CoA (substrate)

-

NADPH

-

Bovine Serum Albumin (BSA)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

This compound stock solution (in DMSO)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, BSA, and liver microsomes.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding [14C]-Stearoyl-CoA and NADPH.

-

Incubate the reaction at 37°C for 15-30 minutes with gentle agitation.

-

Terminate the reaction by adding a stop solution (e.g., 10% KOH in methanol).

-

Saponify the lipids by heating at 70°C for 1 hour.

-

Acidify the mixture with a strong acid (e.g., formic acid).

-

Extract the fatty acids with an organic solvent (e.g., hexane).

-

Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of [14C]-oleic acid formed using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular SCD1 Activity Assay

Objective: To assess the inhibitory activity of this compound on SCD1 in a whole-cell context.

Materials:

-

Human cell line expressing SCD1 (e.g., HepG2 or SZ95 sebocytes)

-

Cell culture medium and supplements

-

[14C]-Stearic acid

-

This compound stock solution (in DMSO)

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

TLC or HPLC system

-

Scintillation counter

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined period (e.g., 24 hours).

-

Add [14C]-Stearic acid to the culture medium and incubate for 2-4 hours.

-

Wash the cells with PBS to remove unincorporated radiolabeled substrate.

-

Lyse the cells and extract the total lipids using a suitable solvent system.

-

Separate the lipid classes by TLC or HPLC.

-

Quantify the amount of radioactivity incorporated into the monounsaturated fatty acid fraction (oleic acid).

-

Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Sebaceous Gland Atrophy Study in Mice

Objective: To evaluate the effect of topical this compound application on sebaceous gland size and number in mice.

Materials:

-

Male NMRI mice (or other suitable strain)

-

This compound formulated in a suitable vehicle for topical application (e.g., acetone/ethanol solution)

-

Electric clippers

-

Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin stain)

-

Microscope with an imaging system

-

Image analysis software

Procedure:

-

Acclimatize the mice to the housing conditions for at least one week.

-

Shave a defined area on the dorsal skin of each mouse.

-

Divide the mice into treatment and vehicle control groups.

-

Topically apply a defined volume of the this compound formulation or vehicle to the shaved area once or twice daily for a specified duration (e.g., 7-14 days).

-

At the end of the treatment period, euthanize the mice and collect skin biopsies from the treated area.

-

Fix the skin samples in 10% formalin and process for paraffin embedding.

-

Prepare 5 µm thick sections and stain with hematoxylin and eosin (H&E).

-

Capture images of the skin sections under a microscope.

-

Perform quantitative histomorphometry using image analysis software to measure:

-

The number of sebaceous glands per unit length of the epidermis.

-

The cross-sectional area of individual sebaceous glands.

-

-

Statistically analyze the data to compare the treatment group with the control group.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the effect of this compound on the mRNA expression of target genes.

Materials:

-

Cells or tissues treated with this compound or vehicle

-

RNA extraction kit

-

Reverse transcription kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target and reference genes

-

Real-time PCR instrument

Procedure:

-

Isolate total RNA from the samples using a commercial kit, following the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry or a bioanalyzer.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qRT-PCR reactions containing cDNA, qRT-PCR master mix, and gene-specific primers.

-

Run the qRT-PCR program on a real-time PCR instrument.

-

Analyze the amplification data to determine the cycle threshold (Ct) values.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stably expressed reference gene (e.g., GAPDH or β-actin).

Conclusion

This compound, as a potent and selective SCD1 inhibitor, presents a promising therapeutic agent for a variety of diseases. Its ability to modulate key signaling pathways involved in metabolism, cell proliferation, and inflammation underscores its potential in the treatment of NASH, acne, and various cancers. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound and other SCD1 inhibitors, facilitating their development as novel therapeutics. Further research into the intricate molecular mechanisms underlying the effects of SCD1 inhibition will continue to unveil new therapeutic opportunities.

References

Navigating Neuronal Hyperexcitability: A Technical Guide to XEN1101

A Note on the Investigational Compound: Initial searches for "XEN103" yielded limited and disparate information regarding a topical agent for sebaceous gland atrophy. Conversely, a significant body of research exists for "XEN1101," a clinical-stage neuronal potassium channel opener. Given the technical nature of the query, this guide will focus on the biological activity and function of XEN1101, assuming a possible typographical error in the original topic.

Core Biological Activity and Mechanism of Action

XEN1101 is a next-generation, potent, and selective opener of Kv7.2/7.3 potassium channels, which are crucial regulators of neuronal excitability.[1] These voltage-gated potassium channels are strategically located in the peri-somatic and axonal regions of neurons and play a vital role in counteracting neuronal membrane depolarization.[1] By activating these channels, XEN1101 enhances the M-current, a non-inactivating potassium current that stabilizes the membrane potential and reduces the likelihood of repetitive firing of action potentials. This mechanism of action underlies its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy.[2]

Preclinical studies have demonstrated that XEN1101 is efficacious as both a monotherapy and in combination with other anti-seizure medications in various animal models of epilepsy.[2] It engages the same critical tryptophan residue (Trp236) in the core of the Kv channel as the earlier generation modulator, ezogabine.[3] However, XEN1101 exhibits a significantly more potent and differentiated preclinical profile.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activity and clinical efficacy of XEN1101.

Table 1: Preclinical Potency and Selectivity of XEN1101 vs. Ezogabine [3]

| Parameter | XEN1101 | Ezogabine | Fold Difference |

| Kv7.2/7.3 EC50 (K+ flux assay) | 0.034 µM | 0.950 µM | ~28x more potent |

| Kv7.2/7.3 EC50 (electrophysiology) | 0.042 µM | 0.920 µM | ~22x more potent |

| Brain Exposure for Half-Maximal Activity (MES mouse model) | Not specified | Not specified | ~15x less required |

Table 2: Clinical Efficacy of XEN1101 in Adult Focal Onset Seizures (Phase 2b X-TOLE Study) [1]

| Treatment Group (Adjunctive) | Median Percentage Reduction in Monthly Focal Onset Seizure Frequency | P-value vs. Placebo |

| Placebo | 18.2% | - |

| XEN1101 10 mg | 33.2% | 0.04 |

| XEN1101 20 mg | 46.4% | < 0.001 |

| XEN1101 25 mg | 52.8% | < 0.001 |

Experimental Protocols

In Vitro Potency Assessment

Objective: To determine the potency of XEN1101 and ezogabine in activating Kv7.x channels.

Methodology: [3]

-

Cell Line: Human Embryonic Kidney (HEK) cells stably expressing specific Kv7.x channel subunits.

-

Assays:

-

Potassium (K+) Flux Assay: This high-throughput assay measures the movement of potassium ions across the cell membrane as an indicator of channel opening. Cells are loaded with a fluorescent indicator sensitive to potassium levels. The addition of the compound of interest and a potassium channel opener is followed by measurement of the change in fluorescence, which is proportional to channel activity.

-

Sophion Qube 384 Automated Patch Clamp Electrophysiology: This technique provides a more direct measure of ion channel activity. Whole-cell patch clamp recordings are performed on hundreds of cells in parallel. The voltage protocol is designed to elicit channel opening, and the resulting currents are measured in the presence of varying concentrations of the test compound to determine the EC50 value.

-

In Vivo Efficacy Assessment in a Mouse Model of Seizures

Objective: To evaluate the anticonvulsant activity of XEN1101.

Methodology: [3]

-

Animal Model: Maximal Electroshock (MES) mouse model. This is a standard preclinical model for generalized tonic-clonic seizures.

-

Procedure:

-

Mice are administered varying doses of XEN1101 or a vehicle control.

-

At a predetermined time after dosing, a brief electrical stimulus is delivered via corneal or ear-clip electrodes.

-

The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

-

The dose of the compound required to protect 50% of the animals from the seizure (ED50) is calculated.

-

Brain tissue is collected to measure the drug exposure levels corresponding to the observed efficacy.

-

Visualizations

Signaling Pathway of XEN1101

Caption: Mechanism of action of XEN1101 as a Kv7.2/7.3 potassium channel opener.

Experimental Workflow for Preclinical Anticonvulsant Testing

Caption: Workflow for assessing the anticonvulsant properties of XEN1101.

References

- 1. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xenon Pharmaceuticals Announces Promising New Pre-Clinical [globenewswire.com]

- 3. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]

XEN103: A Technical Review of a Novel Stearoyl-CoA Desaturase-1 Inhibitor for Dermatological Research

A deep dive into the preclinical data, mechanism of action, and experimental protocols for XEN103, a potent and selective SCD-1 inhibitor with potential applications in dermatology.

This technical guide provides a comprehensive review of the available scientific literature on this compound, a small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD-1). It is intended for researchers, scientists, and drug development professionals in the field of dermatology who are interested in the therapeutic potential of modulating lipid metabolism in the skin. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase-1 (SCD-1)

This compound is a potent and selective pharmacological inhibitor of Stearoyl-CoA Desaturase-1 (SCD-1)[1]. SCD-1 is a critical enzyme in lipid biosynthesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid[2]. These MUFAs are essential components for the synthesis of complex lipids such as triglycerides and wax esters, which are major constituents of sebum produced by sebaceous glands[3][4]. By inhibiting SCD-1, this compound effectively reduces the production of MUFAs, leading to a decrease in the synthesis of sebum components and ultimately inducing atrophy of the sebaceous glands[1][5].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| Parameter | Value | Species/Cell Line | Reference |

| In Vitro Potency | |||

| IC50 for mSCD1 | 14 nM | Mouse | [6] |

| IC50 for SCD1 in HepG2 cells | 12 nM | Human | [6] |

| IC50 for microsomal and cellular SCD-1 activity | 10-15 nM | Cross-species | [1] |

| In Vivo Efficacy (Topical Application in Mice) | |||

| Sebaceous Gland Number Reduction | 50-75% | NMRI Mice | [1][5] |

| Sebaceous Gland Size Reduction | 50-75% | NMRI Mice | [1][5] |

| Minimal Effective Concentration | 0.5% | NMRI Mice | [5] |

| Significant Atrophy Onset | After 6 days of treatment | NMRI Mice | [5] |

| Reversibility of Effect | Glands revert to normal within 2 weeks after cessation of treatment | NMRI Mice | [5] |

Key Experimental Protocols

This section details the methodologies for the pivotal in vivo study that demonstrated the effect of topical this compound on sebaceous glands.

In Vivo Sebaceous Gland Atrophy Model in Mice

-

Animal Model: NMRI mice[5].

-

Test Compound: this compound dissolved in a suitable vehicle to concentrations of 0.1% and 1%[1][5].

-

Administration: The compound solutions were applied topically to the back of the mice twice daily for 8 consecutive days[5].

-

Assessment: On day 9, the mice were euthanized, and skin samples were collected from the treated areas. The number and size of sebaceous glands were determined by histomorphometry on hematoxylin and eosin-stained skin sections[5]. Oil Red O staining was also used on cryosections to visualize lipids[5].

-

Outcome Measures: The primary outcomes were the percentage reduction in the number and size of sebaceous glands in the this compound-treated group compared to the vehicle-treated control group[1][5].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in sebocytes.

Caption: In vivo experimental workflow for this compound evaluation.

Discussion and Future Directions

The preclinical data on this compound strongly suggest its potential as a topical agent for dermatological conditions characterized by excess sebum production and sebaceous gland hyperactivity, such as acne vulgaris. Its mechanism of action, through the targeted inhibition of SCD-1, offers a novel approach to modulating lipid metabolism in the skin. The localized effect observed in animal studies, with minimal systemic exposure, is a favorable characteristic for a topical dermatological therapy[1].

Future research should focus on several key areas. Elucidating the detailed downstream signaling pathways affected by SCD-1 inhibition in human sebocytes would provide a more complete understanding of its molecular effects. While the primary effect is on lipid synthesis, SCD-1 inhibition may also influence inflammatory pathways and cellular differentiation within the pilosebaceous unit. Clinical trials in human subjects are the necessary next step to evaluate the safety, tolerability, and efficacy of this compound for the treatment of acne and other seborrhea-related skin disorders. Further studies could also explore the potential of this compound in other dermatological conditions where altered lipid metabolism plays a role.

References

- 1. Role of Stearoyl-CoA Desaturase-1 in Skin Integrity and Whole Body Energy Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted disruption of stearoyl-CoA desaturase1 gene in mice causes atrophy of sebaceous and meibomian glands and depletion of wax esters in the eyelid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and homeostasis of the sebaceous gland - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of Stearoyl CoA Desaturase 1 in the Skin Induces Atrophy of the Sebaceous Glands - OAK Open Access Archive [oak.novartis.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Preparation and Evaluation of a Topical Stearoyl-CoA Desaturase-1 (SCD1) Inhibitor Solution (Model Compound: XEN103)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stearoyl-CoA desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids. Inhibition of SCD1 has shown potential in various dermatological conditions, including acne and seborrhea, by reducing sebum production. XEN103 is a potent and selective inhibitor of SCD1.[1] This document provides a detailed protocol for the preparation and preclinical evaluation of a topical solution containing an SCD1 inhibitor, using this compound as a model compound. The protocols outlined below are representative and may require optimization for specific research applications.

I. Data Presentation

Table 1: Representative Formulation Composition of a Topical SCD1 Inhibitor Solution

| Component | Function | Concentration (% w/v) |

| This compound (or other SCD1 inhibitor) | Active Pharmaceutical Ingredient | 0.5 - 2.0 |

| Ethanol | Solvent, Penetration Enhancer | 30.0 - 50.0 |

| Propylene Glycol | Co-solvent, Humectant, Penetration Enhancer | 10.0 - 20.0 |

| Purified Water | Vehicle | q.s. to 100 |

| Carbomer 940 | Gelling Agent / Viscosity Modifier | 0.5 - 1.5 |

| Triethanolamine | Neutralizing Agent (pH adjustment) | q.s. to pH 5.5 - 6.5 |

Table 2: Physicochemical Characterization of the Topical Solution

| Parameter | Acceptance Criteria |

| Appearance | Clear, colorless to slightly yellow solution |

| pH | 5.5 - 6.5 |

| Viscosity (cPs) | 1000 - 3000 |

| Drug Content (%) | 95.0 - 105.0 of label claim |

| Impurity Profile | Individual impurities ≤ 0.2%, Total impurities ≤ 1.0% |

Table 3: In Vitro Skin Permeation Parameters

| Parameter | Description |

| Skin Model | Excised human or porcine skin |

| Diffusion Cell | Franz diffusion cell |

| Receptor Medium | Phosphate-buffered saline (PBS), pH 7.4 |

| Sampling Times | 0, 2, 4, 6, 8, 12, 24 hours |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) |

II. Experimental Protocols

A. Preparation of the Topical Solution (100 mL batch)

-

Preparation of the Gelling Base:

-

In a suitable vessel, accurately weigh and dispense 70% of the required purified water.

-

While stirring, slowly disperse the Carbomer 940 into the water to avoid clumping. Continue mixing until a uniform, lump-free dispersion is achieved.

-

-

Preparation of the Active Ingredient Phase:

-

In a separate vessel, accurately weigh the required amount of this compound.

-

Add the specified volumes of ethanol and propylene glycol to the this compound.

-

Mix until the this compound is completely dissolved.

-

-

Formation of the Topical Solution:

-

Slowly add the active ingredient phase to the gelling base with continuous mixing.

-

Add the remaining purified water to reach the final volume.

-

Adjust the pH of the solution to between 5.5 and 6.5 using triethanolamine. A dropwise addition is recommended while monitoring the pH.

-

Continue mixing until a homogenous and clear solution is formed.

-

B. Physicochemical Characterization

-

Appearance: Visually inspect the prepared solution against a white and black background for clarity, color, and the presence of any particulate matter.

-

pH Measurement: Use a calibrated pH meter to determine the pH of the solution at room temperature.

-

Viscosity Measurement: Employ a rotational viscometer with an appropriate spindle at a controlled temperature (e.g., 25°C) to measure the viscosity of the formulation.

-

Drug Content and Purity Analysis (HPLC Method):

-

Mobile Phase: Prepare a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH-adjusting agent like formic acid).

-

Standard Preparation: Prepare a standard solution of this compound of known concentration.

-

Sample Preparation: Accurately dilute a known amount of the topical solution in a suitable solvent to a concentration within the calibration range.

-

Chromatographic Conditions: Use a C18 column with detection at a suitable UV wavelength.

-

Analysis: Inject the standard and sample solutions into the HPLC system and quantify the drug content and impurity levels based on the peak areas.

-

C. In Vitro Skin Permeation Study

-

Skin Preparation:

-

Obtain full-thickness human or porcine skin.[2]

-

Carefully remove any subcutaneous fat and hair.

-

Cut the skin into sections suitable for mounting on Franz diffusion cells.

-

-

Franz Diffusion Cell Setup:

-

Mount the prepared skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.[2]

-

Fill the receptor compartment with pre-warmed PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin.

-

Allow the system to equilibrate for 30 minutes.

-

-

Experiment Execution:

-

Apply a known quantity of the topical solution to the skin surface in the donor compartment.

-

At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

-

Replace the withdrawn volume with fresh, pre-warmed receptor medium.

-

-

Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.

III. Visualizations

Caption: Mechanism of action of this compound in reducing sebum production.

Caption: Experimental workflow for preparation and evaluation.

References

Application Notes and Protocols for XEN103 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of XEN103, a potent and selective inhibitor of Stearoyl-CoA Desaturase-1 (SCD-1), in preclinical mouse models. The primary application detailed is the induction of sebaceous gland atrophy through topical administration, a model relevant for studying skin conditions characterized by excess sebum production, such as acne and seborrhea.

Mechanism of Action

This compound exerts its biological effect by inhibiting the enzymatic activity of Stearoyl-CoA Desaturase-1 (SCD-1). SCD-1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This inhibition of SCD-1 in the skin leads to a localized reduction in MUFAs, which are essential components of sebum. The depletion of these lipids results in a decrease in the size and number of sebaceous glands.

Caption: Signaling pathway of this compound in inducing sebaceous gland atrophy.

Key Applications in Mouse Models

The primary and well-documented application of this compound in mouse models is the induction of sebaceous gland atrophy via topical administration. This model is particularly relevant for the study of acne vulgaris and other skin disorders associated with hyperseborrhea.

Sebaceous Gland Atrophy Model

This model utilizes the topical application of this compound to induce a localized and reversible reduction in the size and number of sebaceous glands in mice.

Mouse Strain: NMRI mice have been successfully used in these studies.

Table 1: Quantitative Data Summary for Topical this compound Application in NMRI Mice

| Parameter | Vehicle Control | 0.1% this compound | 1% this compound |

| Sebaceous Gland Number Reduction | No significant change | Minimal effect | 50-75% reduction[1] |

| Sebaceous Gland Size Reduction | No significant change | Trend towards decrease | 50-75% reduction[1] |

| Time to Significant Effect | N/A | Not significant | 6 days[2] |

| Reversibility after Cessation | N/A | N/A | Reverted to normal within 2 weeks[2] |

| Fatty Acid Desaturation Reduction (C16:1/C16:0 ratio) | No significant change | ~20% reduction | ~50% reduction |

Experimental Protocols

Protocol 1: Induction of Sebaceous Gland Atrophy in NMRI Mice

Objective: To induce a localized atrophy of sebaceous glands in mice through topical application of this compound.

Materials:

-

This compound

-

Vehicle solution (e.g., appropriate solvent for this compound)

-

NMRI mice (female, age-matched)

-

Electric clippers

-

Pipette or other suitable application device

-

Biopsy punch

-

Formalin or other appropriate fixative

-

Histology processing reagents (paraffin, hematoxylin, eosin)

-

Microscope

Experimental Workflow:

Caption: Experimental workflow for the induction of sebaceous gland atrophy.

Procedure:

-

Animal Preparation:

-

Acclimatize female NMRI mice to the housing conditions for at least one week.

-

One day prior to the start of the experiment, shave a small area (approximately 2x2 cm) on the dorsal side of each mouse using electric clippers.

-

-

Grouping and Treatment:

-

Randomly assign mice to treatment groups (e.g., Vehicle, 0.5% this compound, 1% this compound).

-

Twice daily, apply a defined volume (e.g., 100 µL) of the respective solution to the shaved area of the skin.[2]

-

-

Duration:

-

Sample Collection and Analysis:

-

On day 9, euthanize the mice and collect full-thickness skin biopsies from the treated area using a biopsy punch.

-

Fix the biopsies in 10% neutral buffered formalin.

-

Process the fixed tissues for paraffin embedding and sectioning.

-

Stain the sections with hematoxylin and eosin (H&E).

-

Under a light microscope, quantify the number and size of sebaceous glands per field of view or per millimeter of epidermis.

-

Potential Side Effects:

It is important to monitor the animals for potential side effects associated with SCD-1 inhibition, which in systemic administration models have included eye dryness, hair loss, and skin dryness. While topical application is designed for local action, careful observation is recommended.

Other Potential Applications

While the primary published application of this compound in mouse models is for sebaceous gland atrophy, the role of SCD-1 in various pathologies suggests other potential research avenues. Inhibition of SCD-1 has been investigated in mouse models of:

-

Parkinson's Disease: SCD-1 inhibitors have been shown to prevent α-synuclein-positive vesicular inclusions and cytotoxicity in neuronal models.

-

Metabolic Diseases: SCD-1 deficiency in mice has been linked to resistance to diet-induced obesity and improved insulin sensitivity.[3]

Researchers interested in these areas could consider this compound as a tool compound for preclinical studies in relevant mouse models, although specific protocols for this compound in these contexts are not yet established in the public domain.

Disclaimer: This document is intended for research purposes only. The protocols described should be adapted and optimized by the end-user based on their specific experimental needs and in accordance with all applicable animal welfare regulations.

References

Application Notes and Protocols for XEN103 in Sebaceous Gland Atrophy Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing XEN103, a potent and selective stearoyl-CoA desaturase (SCD) inhibitor, in studies investigating sebaceous gland atrophy. The following sections detail the mechanism of action, summarize key in vivo and in vitro data, and provide step-by-step experimental protocols for replicating and expanding upon these findings.

Introduction

Sebaceous glands, critical components of the skin, are responsible for producing sebum, a complex lipid mixture that lubricates and protects the skin. Hyperactivity of these glands can lead to various dermatological conditions, including acne vulgaris. This compound has been identified as a selective inhibitor of stearoyl-CoA desaturase (SCD), a key enzyme in the biosynthesis of monounsaturated fatty acids, which are major components of sebum. By inhibiting SCD, this compound effectively reduces sebum production, leading to the atrophy of sebaceous glands. This makes this compound a valuable tool for studying the role of sebaceous glands in skin physiology and pathology, and as a potential therapeutic agent for sebaceous gland-related disorders.

Mechanism of Action: SCD Inhibition

This compound exerts its effects by inhibiting the enzyme stearoyl-CoA desaturase (SCD). SCD is responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). A key indicator of SCD activity is the ratio of palmitoleic acid (C16:1) to palmitic acid (C16:0). Inhibition of SCD by this compound leads to a decrease in this ratio, signifying a reduction in the production of monounsaturated fatty acids essential for sebum synthesis. This disruption in lipid metabolism ultimately results in the shrinkage and reduced number of sebaceous glands.

Application Notes and Protocols for Histological Staining of XEN103-Treated Skin Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

XEN103 is a topical formulation containing a potent and selective inhibitor of Stearoyl-CoA Desaturase-1 (SCD1). SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids, which are essential components of cellular lipids, including those in the skin's sebaceous glands. Inhibition of SCD1 by this compound is being investigated as a therapeutic approach for various dermatological conditions characterized by overactive sebaceous glands, such as acne.

These application notes provide detailed protocols for the histological evaluation of skin samples treated with this compound. The described methods are designed to enable researchers to accurately assess the morphological and cellular changes induced by the treatment, particularly focusing on the sebaceous glands and overall skin architecture.

Quantitative Data Summary